molecular formula C15H16N2O3 B2738076 ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 488745-53-5

ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2738076
CAS No.: 488745-53-5
M. Wt: 272.304
InChI Key: PNADVKYRZVIBSX-UHFFFAOYSA-N
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Description

ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the reaction of 1,2-dimethylindole-3-carboxylic acid with ethyl chloroformate and sodium cyanomethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually refluxed in an inert atmosphere to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate
  • Ethyl 5-(hydroxymethoxy)-1,2-dimethylindole-3-carboxylate
  • Ethyl 5-(chloromethoxy)-1,2-dimethylindole-3-carboxylate

Uniqueness

ethyl 5-(cyanomethoxy)-1,2-dimethyl-1H-indole-3-carboxylate stands out due to its unique nitrile group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5-(cyanomethoxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-19-15(18)14-10(2)17(3)13-6-5-11(9-12(13)14)20-8-7-16/h5-6,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNADVKYRZVIBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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